

Padnarsertib solubility issues DMSO

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Compound Focus: Padnarsertib

CAS No.: 1643913-93-2

Cat. No.: S531886

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Core Solubility Data & Handling

The table below summarizes the essential quantitative data for **Padnarsertib**, which is critical for planning your experiments [1] [2].

Parameter	Specification
Molecular Weight	610.63 g/mol [1]
CAS Number	1643913-93-2 [1]
Solubility in DMSO	≥ 100 mg/mL (≥ 163.76 mM) [1] [2]
Appearance	White to light yellow solid [1]

Experimental Preparation Protocols

Stock Solution Preparation in DMSO

For **in vitro** applications, follow this protocol to prepare a stock solution [1] [2]:

- **Calculation:** Weigh the required amount of **Padnarsertib** powder. To prepare a 10 mL stock of 100 mg/mL, you will need 1000 mg (1 g) of the compound.
- **Solvent:** Use **freshly opened, anhydrous DMSO**.
- **Dissolution:** Add the powder to the DMSO in a suitable vial.
- **Mixing:** Cap the vial tightly and vortex until the solution is clear. **Sonication** may be required to aid complete dissolution [1] [2].
- **Aliquoting:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Store aliquots at **-20°C** or **-80°C**. Under these conditions, the stock solution is stable for at least **1 year** or **2 years**, respectively [1].

In Vivo Dosing Formulations

For animal studies, **Padnarsertib** is not soluble in water-based solutions alone. Here are two validated protocols for preparing dosing formulations [1] [2]:

- **Protocol 1: Homogeneous Suspension** [1]
 - This method is recommended for oral (PO) and intraperitoneal (IP) administration.
 - Take 5 mg of **Padnarsertib** and add it to 1 mL of a 0.5% - 1% carboxymethyl cellulose sodium salt (CMC-Na) solution.
 - Mix vigorously to obtain a homogeneous suspension with a final concentration of 5 mg/mL.
- **Protocol 2: Clear Solution** [2]
 - This protocol yields a clear solution and is suitable for oral administration.
 - **Formula:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline.
 - **Preparation:**
 - First, dissolve **Padnarsertib** in DMSO to create a concentrated stock (e.g., 50 mg/mL).
 - To prepare 1 mL of the final dosing solution, add 100 μ L of the DMSO stock to 400 μ L of PEG300 and mix evenly.
 - Add 50 μ L of Tween-80 to the mixture and mix again until clear.
 - Finally, add 450 μ L of saline to adjust the volume to 1 mL, resulting in a final concentration of 5 mg/mL.

Frequently Asked Questions & Troubleshooting

- **Q1: My **Padnarsertib** stock solution appears cloudy or has precipitate after thawing. What should I do?**

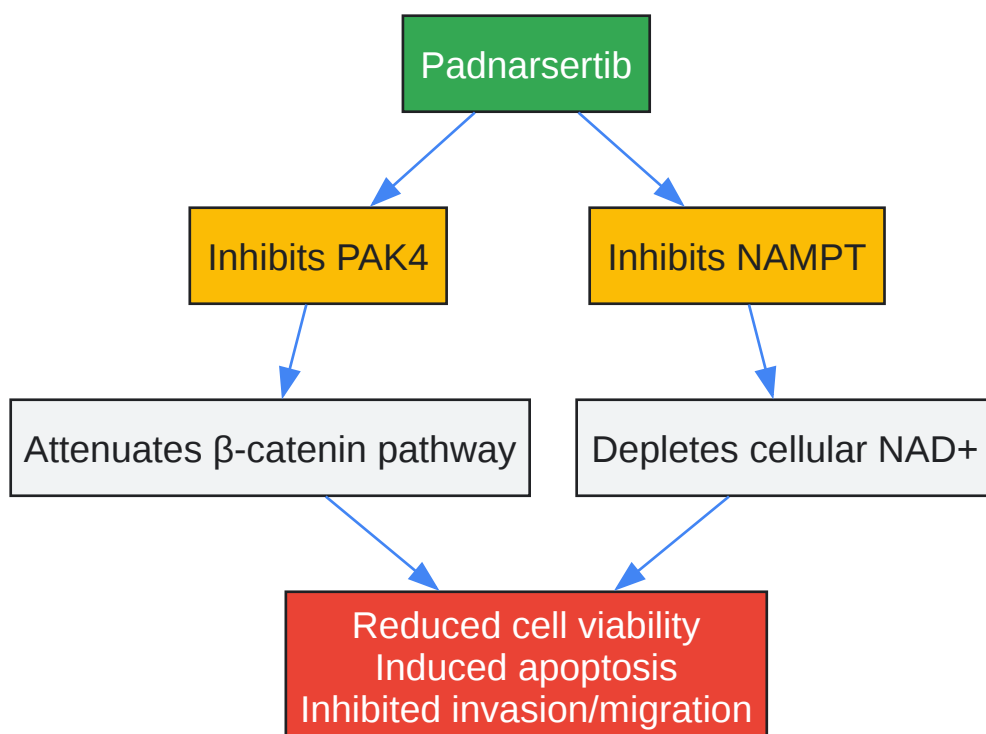
- **A:** Cloudiness or precipitation is often due to water absorption by DMSO or incomplete initial dissolution.
 - **Warm and Mix:** Gently warm the vial at room water and vortex it thoroughly. If the precipitate does not dissolve, a brief sonication in a water bath sonicator is recommended.
 - **Check DMSO:** Always use high-quality, dry DMSO from a newly opened bottle.
 - **Inspect Storage:** Ensure the stock solution has been stored at the recommended temperature (-20°C or lower) and has not undergone multiple freeze-thaw cycles.

- **Q2: I am observing unexpected low efficacy or toxicity in my in vivo models. Could this be related to the compound's formulation?**
 - **A:** Yes, inconsistent dosing can arise from formulation issues. The homogeneous suspension (Protocol 1) must be stirred or vortexed immediately before administration to ensure each animal receives the correct dose. If using the clear solution (Protocol 2), confirm that the solution remains clear after preparation and does not form a precipitate over time.

- **Q3: Why is solubility a critical parameter for a research compound like Padnarsertib?**
 - **A:** Low solubility can directly affect the availability of a compound in solution, potentially leading to masking of its actual biological activity [3] [4]. For assays, this can result in false negatives or inaccurate IC₅₀ values. In vivo, poor solubility can lead to low and variable bioavailability, compromising experimental results and reproducibility [5].

Mechanism of Action & Bioavailability Context

Understanding **Padnarsertib**'s properties can provide insight into formulation challenges. It is a dual inhibitor of two key targets [1] [2]:



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Compounds with high molecular weight and complex structures, like **Padnarsertib** (610.63 g/mol), often face **Biopharmaceutical Classification System (BCS) Class IV** challenges, characterized by **low solubility and low permeability** [5]. This can lead to variable and often low oral bioavailability, which aligns with the need for specialized formulations (like suspensions or solutions with absorption enhancers like Tween-80) in animal studies to ensure adequate exposure [2] [5].

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